4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their wide range of biological activities and medicinal applications, making them of significant interest in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 4-bromoaniline with 5-methyl-2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can be employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 4-chloro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 4-fluoro-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Uniqueness
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzothiazole moiety contributes to its biological activity. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological applications .
Properties
Molecular Formula |
C21H15BrN2OS |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-2-11-19-18(12-13)24-21(26-19)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
InChI Key |
NAWMEXVOSWRJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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